molecular formula C18H22BFN2O2 B14745796 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B14745796
M. Wt: 328.2 g/mol
InChI Key: HENNEOXYFNGBIJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a dioxaborolane moiety, and a pyrrolo[1,2-b]pyrazole core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-b]pyrazole ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a fluorinating agent.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid or ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The dioxaborolane moiety makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and fluorinating agents are employed for substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while coupling reactions can produce more complex, functionalized molecules.

Scientific Research Applications

2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and dioxaborolane moiety contribute to its binding affinity and reactivity with target proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • 2-(4-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • 2-(4-bromophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased stability and specific reactivity, compared to its chloro- and bromo-analogues. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C18H22BFN2O2

Molecular Weight

328.2 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C18H22BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-14-6-5-11-22(14)21-16(15)12-7-9-13(20)10-8-12/h7-10H,5-6,11H2,1-4H3

InChI Key

HENNEOXYFNGBIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2C4=CC=C(C=C4)F

Origin of Product

United States

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